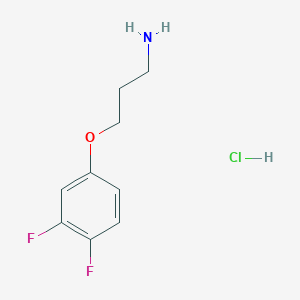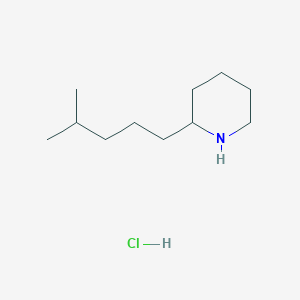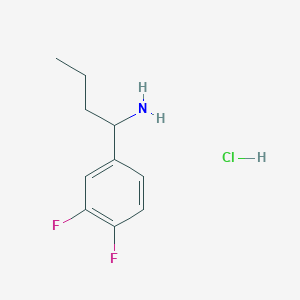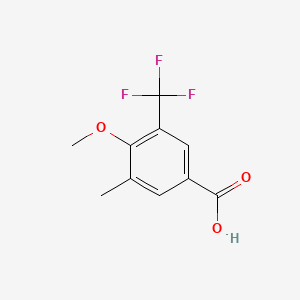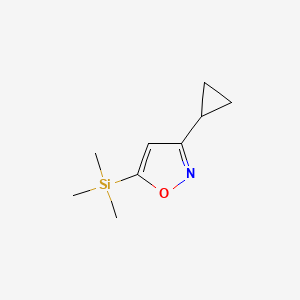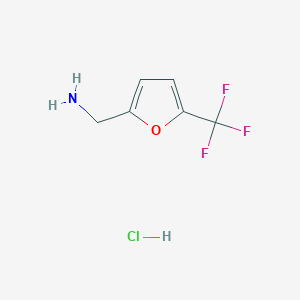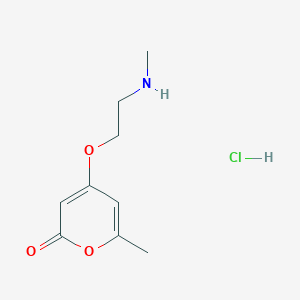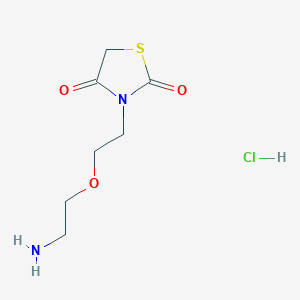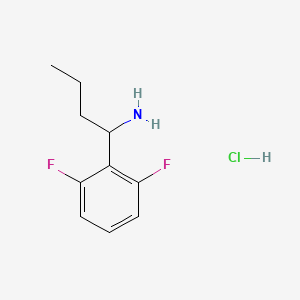
1-(2,6-Difluorophenyl)butan-1-amine hydrochloride
Overview
Description
“1-(2,6-Difluorophenyl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H14ClF2N . It has a molecular weight of 221.67 g/mol .
Molecular Structure Analysis
The InChI code for “1-(2,6-Difluorophenyl)butan-1-amine hydrochloride” is 1S/C10H13F2N.ClH/c1-7(13)5-6-8-9(11)3-2-4-10(8)12;/h2-4,7H,5-6,13H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and others are not specified in the available literature .Scientific Research Applications
Synthesis and Chemical Interactions
The aminolysis of related compounds involving 1-(2,6-difluorophenyl)butan-1-amine has been extensively studied. For instance, the reaction of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one with various amines, including butan-1-amine, under solvent-free conditions shows successful outcomes when the amino group in the reagent is sterically unshielded. This research highlights the importance of reaction media characterized by high dielectric permittivity for the aminolysis process, suggesting potential applications in organic synthesis and material processing (Novakov et al., 2017).
Application in Cellular Bioassay
The compound has also been applied in cellular bioassays, as demonstrated by the construction of a minilibrary using solution-phase synthesis through coupling of core amino compounds, including butan-1-amine, with carboxylic acids via amide bond formation. This approach facilitates the prompt screening of amide-forming minilibraries using MTT assay, contributing to the development of cytotoxic compounds against various cell lines. Such studies underscore the compound's utility in medicinal chemistry research and drug discovery processes (Chiang et al., 2009).
Molecular Structures and Crystallography
Research on derivatives of butyrate and 1,3-dioxane has elucidated the synthesis and crystal structures of compounds involving similar chemical frameworks. This includes the characterization of structures through various spectroscopic techniques and single-crystal X-ray diffraction, offering insights into the molecular design and development of new materials with potential applications in catalysis and material science (Jebas et al., 2013).
Protonated Dye Interactions
The interaction of protonated dyes with amines, including compounds related to 1-(2,6-difluorophenyl)butan-1-amine, in organic solvents has been investigated to understand the underlying mechanisms of solvatochromic shifts and binding constants. Such studies are crucial for the development of sensitive chemical sensors and advanced materials for optical applications (Ribeiro et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(2,6-difluorophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-2-4-9(13)10-7(11)5-3-6-8(10)12;/h3,5-6,9H,2,4,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRLUCVZPTURJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC=C1F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



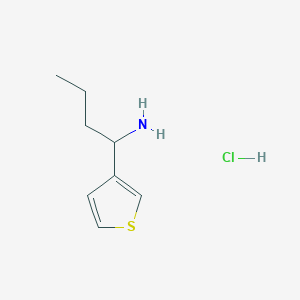
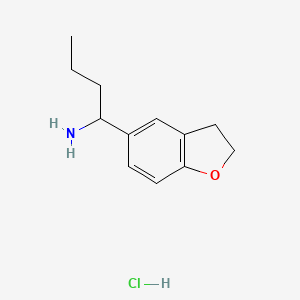
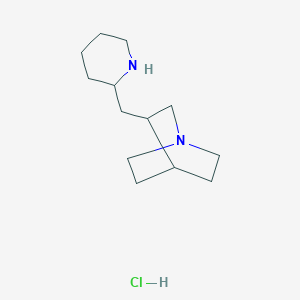

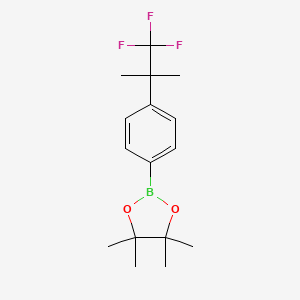
![ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1457988.png)
